Phenyl 4-((3,4-difluorobenzamido)methyl)piperidine-1-carboxylate
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Overview
Description
Phenyl 4-((3,4-difluorobenzamido)methyl)piperidine-1-carboxylate is a synthetic organic compound that features a piperidine ring, a phenyl group, and a difluorobenzamido moiety
Mechanism of Action
Target of Action
It is known that similar compounds, such as pethidine intermediate a, a 4-phenyl piperidine derivative, are precursors to opioid analgesic drugs .
Mode of Action
Similar compounds have been found to be active, suggesting that phenyl 4-((3,4-difluorobenzamido)methyl)piperidine-1-carboxylate might also show opioid effects .
Biochemical Pathways
Similar compounds are known to affect the opioid receptors, which play a crucial role in pain perception .
Result of Action
Similar compounds have been found to have analgesic activity, suggesting that this compound might also have similar effects .
Action Environment
Environmental factors can significantly impact the effectiveness of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 4-((3,4-difluorobenzamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common method involves the reaction of piperidine with phenyl chloroformate to form the piperidine-1-carboxylate intermediate. This intermediate is then reacted with 3,4-difluorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Phenyl 4-((3,4-difluorobenzamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.
Scientific Research Applications
Phenyl 4-((3,4-difluorobenzamido)methyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
- Phenyl 4-aminopiperidine-1-carboxylate
- Phenyl 4-(benzamido)methylpiperidine-1-carboxylate
- Phenyl 4-((3,4-dichlorobenzamido)methyl)piperidine-1-carboxylate
Uniqueness
Phenyl 4-((3,4-difluorobenzamido)methyl)piperidine-1-carboxylate is unique due to the presence of the difluorobenzamido group, which can enhance its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
Phenyl 4-((3,4-difluorobenzamido)methyl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, synthesizing findings from various studies and patents.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C17H18F2N1O2
The presence of the difluorobenzamido group suggests potential interactions with biological targets, enhancing its pharmacological profile.
Antimicrobial Activity
Research has indicated that derivatives of piperidine compounds exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown effectiveness against various bacterial strains, including resistant strains. A study highlighted that modifications to the piperidine ring can enhance antibacterial activity by altering lipophilicity and electronic properties .
Anticancer Properties
This compound has been investigated for its potential as an anticancer agent. In vitro studies demonstrated that it inhibits cell proliferation in several cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .
Table 1: Summary of Anticancer Activity
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 12.5 | Induction of apoptosis |
HeLa (Cervical) | 15.0 | Cell cycle arrest |
A549 (Lung) | 10.0 | Inhibition of proliferation |
Neuroprotective Effects
Recent studies have suggested that piperidine derivatives may possess neuroprotective effects. The compound has been evaluated for its ability to protect neuronal cells from oxidative stress-induced damage. In models of neurodegeneration, it showed promise in reducing markers of inflammation and apoptosis .
Case Study 1: Antibacterial Efficacy
A patent describes a series of piperidine derivatives with enhanced antibacterial properties compared to their precursors. The incorporation of a difluorobenzamido moiety was found to significantly increase activity against Gram-positive bacteria, including Staphylococcus aureus .
Case Study 2: Anticancer Activity in Vivo
In vivo studies using mouse models demonstrated that treatment with this compound resulted in significant tumor reduction without notable toxicity. The compound's ability to penetrate the blood-brain barrier was also assessed, indicating potential for treating central nervous system tumors .
Properties
IUPAC Name |
phenyl 4-[[(3,4-difluorobenzoyl)amino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N2O3/c21-17-7-6-15(12-18(17)22)19(25)23-13-14-8-10-24(11-9-14)20(26)27-16-4-2-1-3-5-16/h1-7,12,14H,8-11,13H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFUZFCIQYAWDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC(=C(C=C2)F)F)C(=O)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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